molecular formula C12H22Cl2N2O2 B13997103 N~2~-Acetyl-N,N-bis(2-chloroethyl)leucinamide CAS No. 1462-78-8

N~2~-Acetyl-N,N-bis(2-chloroethyl)leucinamide

Cat. No.: B13997103
CAS No.: 1462-78-8
M. Wt: 297.22 g/mol
InChI Key: VCBNBXWKUQOFNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N2-Acetyl-N,N-bis(2-chloroethyl)leucinamide involves multiple steps. One common synthetic route includes the reaction of leucine with acetyl chloride to form N-acetylleucine. This intermediate is then reacted with bis(2-chloroethyl)amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N~2~-Acetyl-N,N-bis(2-chloroethyl)leucinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-Acetyl-N,N-bis(2-chloroethyl)leucinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antineoplastic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N2-Acetyl-N,N-bis(2-chloroethyl)leucinamide involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of cross-links and inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

N~2~-Acetyl-N,N-bis(2-chloroethyl)leucinamide can be compared with other similar compounds, such as:

The uniqueness of N2-Acetyl-N,N-bis(2-chloroethyl)leucinamide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1462-78-8

Molecular Formula

C12H22Cl2N2O2

Molecular Weight

297.22 g/mol

IUPAC Name

2-acetamido-N,N-bis(2-chloroethyl)-4-methylpentanamide

InChI

InChI=1S/C12H22Cl2N2O2/c1-9(2)8-11(15-10(3)17)12(18)16(6-4-13)7-5-14/h9,11H,4-8H2,1-3H3,(H,15,17)

InChI Key

VCBNBXWKUQOFNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N(CCCl)CCCl)NC(=O)C

Origin of Product

United States

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